

A Technical Guide to Ureidosuccinic Acid: Synonyms, Experimental Protocols, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ureidosuccinic acid*

Cat. No.: *B1346484*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **ureidosuccinic acid**, a key intermediate in pyrimidine biosynthesis. This document details its various synonyms found in scientific literature, outlines experimental protocols for its use in enzymatic assays, presents relevant quantitative data, and illustrates its position in a critical metabolic pathway.

Synonyms for Ureidosuccinic Acid in Scientific Literature

Ureidosuccinic acid is known by a variety of names in scientific and commercial contexts. A thorough understanding of these synonyms is crucial for effective literature review and database searches.

Nomenclature Type	Synonym[1][2]
Systematic IUPAC Name	2-(Carbamoylamino)butanedioic acid[2]
Common/Trivial Name	Carbamoyl aspartic acid[3]
Carbamylaspartic acid	
N-Carbamoyl-L-aspartic acid[4]	
N-Carbamoyl-DL-aspartic acid	
Anionic Form	Ureidosuccinate
Carbamoyl-L-aspartate	
CAS Registry Number	923-37-5
PubChem CID	279[2]
ChEBI ID	CHEBI:15859
MeSH Term	ureidosuccinic acid

Experimental Protocols

Ureidosuccinic acid is a key substrate for the enzyme dihydroorotase (DHOase), making it central to assays measuring the activity of this enzyme. Below is a detailed methodology for a colorimetric assay adapted from optimized high-throughput screening protocols.[5]

Colorimetric Assay for Dihydroorotase (DHOase) Activity

This protocol describes a method to determine DHOase activity by quantifying the amount of remaining **ureidosuccinic acid** (N-carbamoyl-L-aspartate) after the enzymatic reaction. The ureido group of the substrate reacts with a colorimetric reagent to produce a colored product that can be measured spectrophotometrically.

Principle:

Dihydroorotase catalyzes the reversible conversion of N-carbamoyl-L-aspartate to L-dihydroorotate. By measuring the decrease in the concentration of the substrate, **ureidosuccinic acid**, the enzyme's activity can be determined. A colorimetric method using diacetylmonoxime (DAMO) and thiosemicarbazide (TSC) is employed to detect the ureido moiety of the substrate.

Materials and Reagents:

- Purified Dihydroorotase (DHOase) enzyme
- **Ureidosuccinic acid** (N-carbamoyl-L-aspartate)
- Diacetylmonoxime (DAMO)
- Thiosemicarbazide (TSC)
- Acidic reagent (e.g., a mixture of sulfuric acid and phosphoric acid)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Microplates (384-well recommended for high-throughput screening)
- Spectrophotometer capable of reading absorbance at the appropriate wavelength (typically around 540 nm)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **ureidosuccinic acid** in the assay buffer. The final concentration in the assay will typically be in the millimolar range.
 - Prepare the DHOase enzyme solution in the assay buffer to the desired concentration.
 - Prepare the colorimetric reagent by dissolving DAMO and TSC in the acidic reagent.
- Enzymatic Reaction:

- To each well of the microplate, add the assay buffer.
- Add the **ureidosuccinic acid** substrate solution to each well.
- To initiate the reaction, add the DHOase enzyme solution to the wells. For control wells (no enzyme activity), add an equal volume of assay buffer.
- Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 15-30 minutes).[6] The incubation time should be optimized to ensure the reaction is in the linear range.
- Colorimetric Detection:
 - Stop the enzymatic reaction by adding the acidic colorimetric reagent (DAMO-TSC solution) to each well.
 - Incubate the plate to allow for color development. This step typically does not require heating.[5]
 - Measure the absorbance of each well using a spectrophotometer at the wavelength of maximum absorbance for the colored product.
- Data Analysis:
 - Create a standard curve using known concentrations of **ureidosuccinic acid**.
 - Determine the concentration of unreacted **ureidosuccinic acid** in each sample by comparing its absorbance to the standard curve.
 - Calculate the DHOase activity based on the amount of substrate consumed over time. Enzyme activity can be expressed in units such as μmol of substrate converted per minute per mg of enzyme.

Quantitative Data

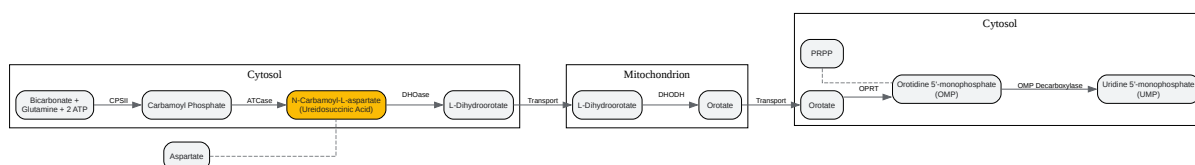
The following table summarizes key quantitative parameters related to the enzymatic assay of DHOase using **ureidosuccinic acid**.

Parameter	Value	Organism/Conditions	Reference
Enzyme Activity Assay Type	Spectrophotometric	Measures decrease in absorbance at 230 nm due to hydrolysis of dihydrooorotate.	[6]
Substrate Concentration	0.5 mM Dihydrooorotate	Assay for <i>Saccharomyces cerevisiae</i> DHOase.	[6]
Assay Buffer	100 mM Tris-HCl, pH 8.0	For <i>Saccharomyces cerevisiae</i> DHOase assay.	[6]
Extinction Coefficient of DHO	0.92 mM ⁻¹ .cm ⁻¹ at 230 nm	For calculating enzyme activity.	[6]
HTS Assay Z'-factor (DAMO-TSC)	0.7 - 0.8	High-throughput screening assay for DHOase, indicating excellent assay quality.[5]	[5]
HTS Assay Z'-factor (DAMO-antipyrine)	0.5 - 0.6	High-throughput screening assay for DHOase, indicating good assay quality.[5]	[5]
IC ₅₀ of Myricetin	12.48 ± 0.47 μM	Inhibition of <i>Saccharomyces cerevisiae</i> DHOase.	[7]
IC ₅₀ of 5-Fluoroorotate (5-FOA)	> 600 μM	Inhibition of <i>Saccharomyces cerevisiae</i> DHOase.	[7]

Signaling Pathway and Experimental Workflow Visualization

Ureidosuccinic acid is a crucial intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA production. The following diagrams illustrate the position of **ureidosuccinic acid** in this pathway and a typical experimental workflow for a DHOase assay.

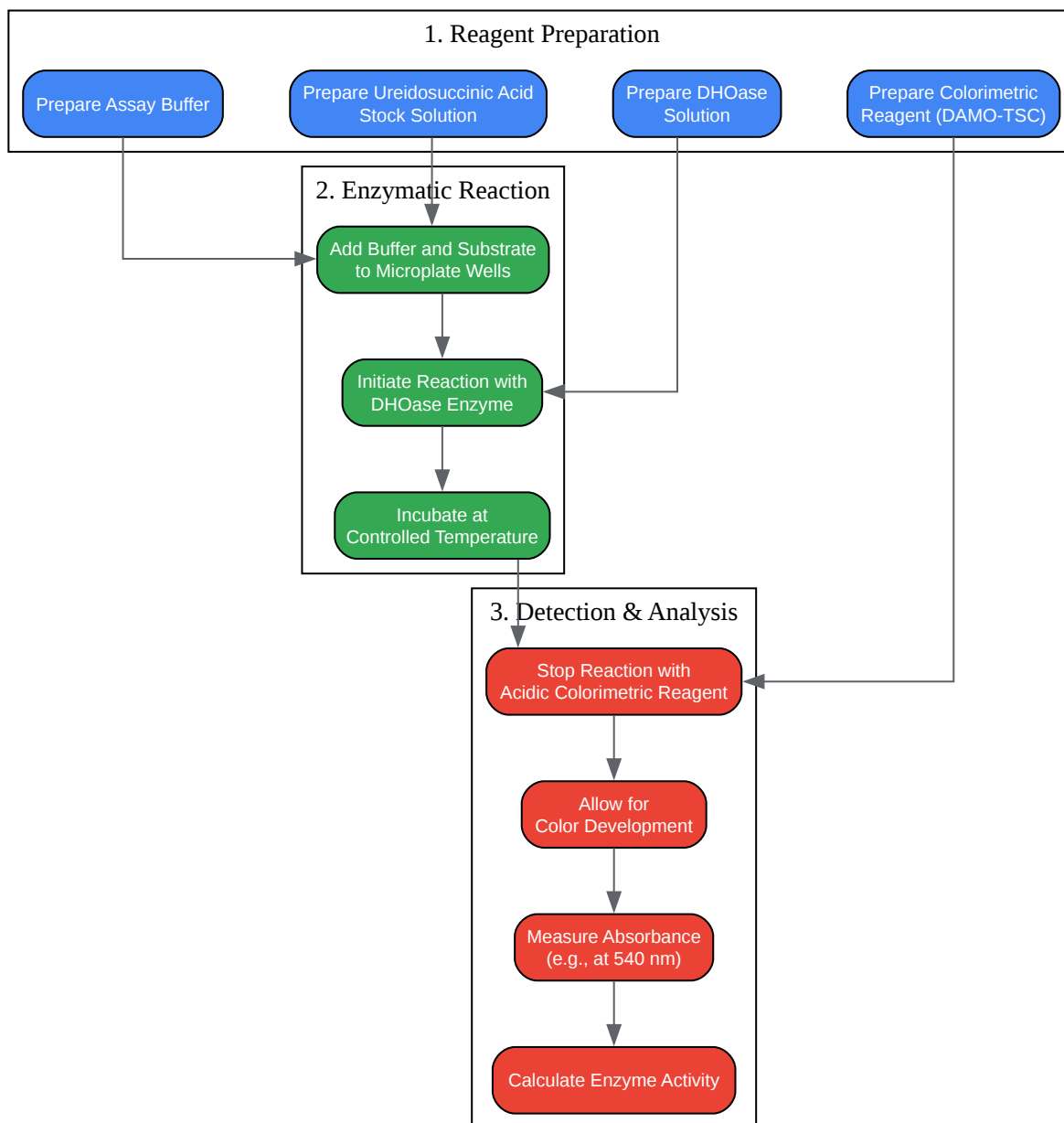
De Novo Pyrimidine Biosynthesis Pathway



[Click to download full resolution via product page](#)

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of **ureidosuccinic acid**.

Experimental Workflow for DHOase Assay



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the colorimetric assay of Dihydroorotase (DHOase) activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ymdb.ca [ymdb.ca]
- 2. Ureidosuccinic acid | C₅H₈N₂O₅ | CID 279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. commons.emich.edu [commons.emich.edu]
- 4. N-Carbamoyl-L-aspartic acid (L-Ureidosuccinic acid) | Endogenous Metabolite | 13184-27-5 | Invivochem [invivochem.com]
- 5. A colorimetric assay optimization for high-throughput screening of dihydroorotase by detecting ureido groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Analysis of *Saccharomyces cerevisiae* Dihydroorotase Reveals Molecular Insights into the Tetramerization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Dynamics of the Active Site Loop in Dihydroorotase Highlighting the Limitations of Loop-In Structures for Inhibitor Docking - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Ureidosuccinic Acid: Synonyms, Experimental Protocols, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346484#synonyms-for-ureidosuccinic-acid-in-scientific-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com